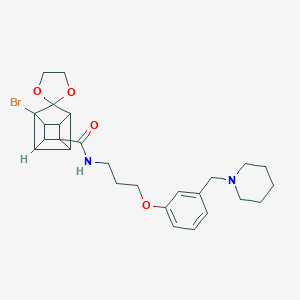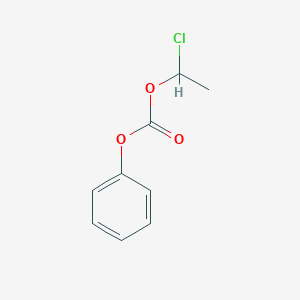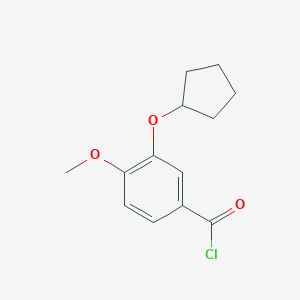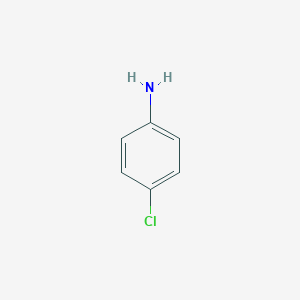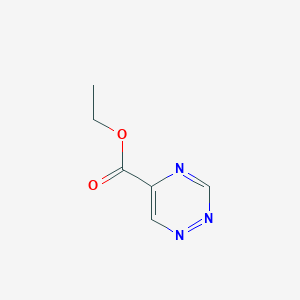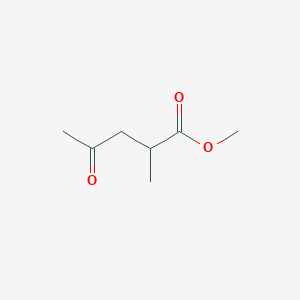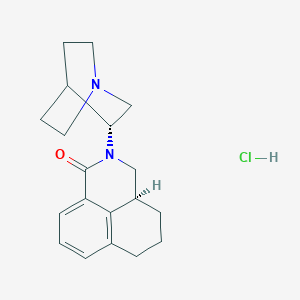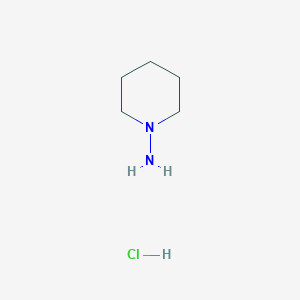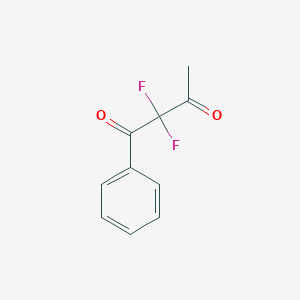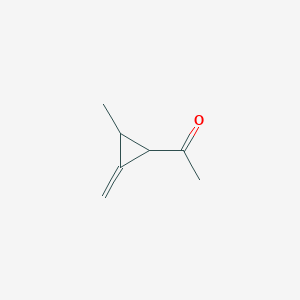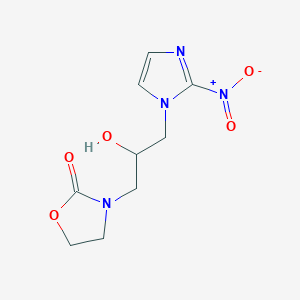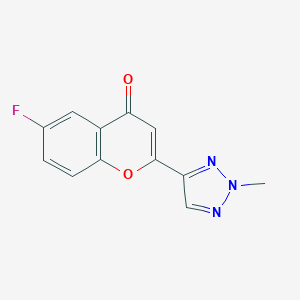
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one, also known as 6-Fluoro-7-(2-methyl-4H-1,2,4-triazol-4-yl)coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, especially in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one is not fully understood. However, it has been shown to interact with biological targets such as enzymes and receptors. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one in lab experiments is its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively low solubility in water, which can affect its bioavailability and activity in biological systems.
Orientations Futures
There are several future directions for the study of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one. One of the areas of interest is the development of novel coumarin derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the identification of the molecular targets and signaling pathways involved in the biological effects of the compound. In addition, the compound can be used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives in biological systems.
Méthodes De Synthèse
The synthesis of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one involves the reaction of 6-fluorochromone with 2-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been used as a probe to study the interaction of coumarin derivatives with biological targets such as enzymes and receptors. It has also been used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives.
Propriétés
Numéro CAS |
131924-40-8 |
|---|---|
Nom du produit |
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
Formule moléculaire |
C12H8FN3O2 |
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
6-fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8FN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
Clé InChI |
DOVKOJAGDBNDAY-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
SMILES canonique |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Autres numéros CAS |
131924-40-8 |
Synonymes |
4H-1-Benzopyran-4-one, 6-fluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



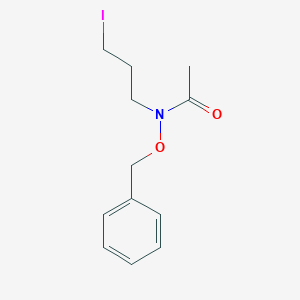
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)

